molecular formula C12H25N B2793352 (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine CAS No. 2248199-30-4

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine

Cat. No.: B2793352
CAS No.: 2248199-30-4
M. Wt: 183.339
InChI Key: FFASILRPBFREHN-SNVBAGLBSA-N
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Description

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is an organic compound with a complex structure characterized by a cyclohexyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexyl ketone with a suitable alkylating agent, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions, while advanced purification techniques like distillation and crystallization ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a catalyst, can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted amines

Scientific Research Applications

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites, influencing the activity of these targets and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Chloro-3-hydroxy ester compound
  • (1S,2S)-(+)-1,2-Diaminocyclohexane

Uniqueness

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-amine is unique due to its specific cyclohexyl and dimethylbutan-1-amine structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications.

Properties

IUPAC Name

(2S)-3-cyclohexyl-2,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11H,4-9,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFASILRPBFREHN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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